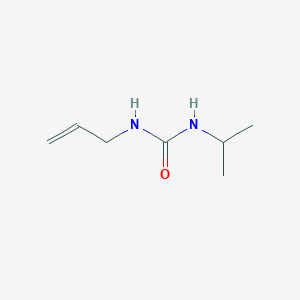

N-Propan-2-yl-N'-prop-2-en-1-ylurea

説明

N-Propan-2-yl-N'-prop-2-en-1-ylurea is a urea derivative featuring two distinct substituents: an isopropyl group (propan-2-yl) and an allyl group (prop-2-en-1-yl) attached to the urea nitrogen atoms. Ureas are characterized by their carbamide functional group (NH–CO–NH), which confers strong hydrogen-bonding capabilities, influencing solubility, crystallinity, and thermal stability.

特性

IUPAC Name |

1-propan-2-yl-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-4-5-8-7(10)9-6(2)3/h4,6H,1,5H2,2-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXLRIVSWRSBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527136 | |

| Record name | N-Propan-2-yl-N'-prop-2-en-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-27-2 | |

| Record name | N-Propan-2-yl-N'-prop-2-en-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Propan-2-yl-N’-prop-2-en-1-ylurea typically involves the reaction of isopropylamine with allyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of N-Propan-2-yl-N’-prop-2-en-1-ylurea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: N-Propan-2-yl-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted urea derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at room temperature or slightly elevated temperatures.

Major Products Formed:

Oxidation: Urea derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Substituted urea derivatives with various functional groups.

科学的研究の応用

N-Propan-2-yl-N’-prop-2-en-1-ylurea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

作用機序

The mechanism of action of N-Propan-2-yl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Structural Comparison of Key Compounds

生物活性

N-Propan-2-yl-N'-prop-2-en-1-ylurea, a compound of interest in medicinal chemistry, has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-Propan-2-yl-N'-prop-2-en-1-ylurea features an isopropyl group and an allyl group attached to the urea moiety. This unique structure contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.

Antimicrobial Activity

Research has shown that N-Propan-2-yl-N'-prop-2-en-1-ylurea exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 37 - 124 |

| Escherichia coli | 40 - 50 |

| Staphylococcus aureus | 30 - 60 |

The compound demonstrated varying levels of antimicrobial activity depending on the concentration used. Notably, it showed potential as a fungistatic agent with an MIC comparable to standard antifungal treatments .

Anticancer Activity

N-Propan-2-yl-N'-prop-2-en-1-ylurea has also been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 - 25 |

| Caco-2 | 15 - 30 |

| MG63 | 10 - 20 |

These findings suggest that N-Propan-2-yl-N'-prop-2-en-1-ylurea could serve as a promising candidate for further development in cancer therapeutics .

The mechanism by which N-Propan-2-yl-N'-prop-2-en-1-ylurea exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or signaling pathways. For example, preliminary studies indicate that it could modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of N-Propan-2-yl-N'-prop-2-en-1-ylurea:

- Antifungal Efficacy : In a study assessing its antifungal properties against Candida albicans, the compound was found to significantly reduce fungal growth at concentrations lower than those required for traditional antifungals.

- Cytotoxicity Assessment : A hemolytic activity assay demonstrated that the compound did not exhibit cytotoxic effects on human red blood cells, indicating a favorable safety profile for potential therapeutic applications .

- Proliferation Inhibition : The compound's ability to inhibit cell proliferation was evaluated using various cancer cell lines, with results showing significant inhibition at specific concentrations, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。